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Compound of Interest

Compound Name: 4-(Trifluoromethylthio)benzoic acid

Cat. No.: B1333510 Get Quote

An In-depth Technical Guide to 4-
(Trifluoromethylthio)benzoic Acid
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the structure, molecular weight, and other

critical properties of 4-(Trifluoromethylthio)benzoic acid. It is intended for an audience of

researchers, scientists, and professionals in the field of drug development who may be utilizing

this compound as a key intermediate in the synthesis of pharmaceuticals and agrochemicals.

The trifluoromethylthio group imparts unique electronic properties and can enhance the

biological activity and selectivity of molecules.

Core Data and Physicochemical Properties
4-(Trifluoromethylthio)benzoic acid, also known as 4-(trifluoromethylsulfanyl)benzoic acid, is

a substituted benzoic acid derivative. Its key quantitative data are summarized in the table

below for easy reference and comparison.
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Property Value Reference

Molecular Formula C₈H₅F₃O₂S [1][2]

Molecular Weight 222.18 g/mol [1]

CAS Number 330-17-6 [2]

IUPAC Name

4-

(Trifluoromethylsulfanyl)benzoi

c acid

[2]

Melting Point 159-163 °C [1]

Appearance
White to almost white

powder/crystal
[1]

Molecular Structure
The structure of 4-(Trifluoromethylthio)benzoic acid consists of a benzene ring substituted

with a carboxylic acid group at position 1 and a trifluoromethylthio group at position 4.

Synthesis Protocol
A common method for the synthesis of aryl trifluoromethyl thioethers is via the copper-

catalyzed trifluoromethylthiolation of aryl halides. A representative experimental protocol for the

synthesis of 4-(Trifluoromethylthio)benzoic acid from 4-iodobenzoic acid is provided below.

Reaction:

4-Iodobenzoic acid + AgSCF₃ → 4-(Trifluoromethylthio)benzoic acid + AgI

Materials:

4-Iodobenzoic acid

Trifluoromethylthiolating agent (e.g., silver(I) trifluoromethanethiolate, AgSCF₃)

Copper(I) iodide (CuI)
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Anhydrous solvent (e.g., N,N-Dimethylformamide, DMF)

Inert gas (e.g., Nitrogen or Argon)

Hydrochloric acid (HCl)

Ethyl acetate

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

To a dry reaction flask, add 4-iodobenzoic acid, silver(I) trifluoromethanethiolate, and

copper(I) iodide.

Evacuate the flask and backfill with an inert gas.

Add anhydrous DMF to the flask via syringe.

Heat the reaction mixture to the appropriate temperature (e.g., 80-100 °C) and stir for

several hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

Upon completion, cool the reaction mixture to room temperature.

Quench the reaction by adding aqueous HCl.

Extract the product with ethyl acetate.

Wash the combined organic layers with water and brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by recrystallization or column chromatography to yield 4-
(Trifluoromethylthio)benzoic acid.
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Experimental Workflow Diagram
The following diagram illustrates the key steps in the synthesis of 4-
(Trifluoromethylthio)benzoic acid.
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Reaction Setup

Reaction

Workup

Purification

Combine Reactants:
4-Iodobenzoic Acid,

AgSCF3, CuI

Establish Inert
Atmosphere (N2/Ar)

Add Anhydrous
DMF

Heat and Stir
(e.g., 80-100 °C)

Monitor by TLC

Cool to Room
Temperature

Quench with
Aqueous HCl

Extract with
Ethyl Acetate

Wash with Water
and Brine

Dry over MgSO4,
Filter, Concentrate

Recrystallization or
Column Chromatography

4-(Trifluoromethylthio)benzoic acid

Click to download full resolution via product page

A simplified workflow for the synthesis of 4-(Trifluoromethylthio)benzoic acid.
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Expected Spectroscopic Data
While a comprehensive set of publicly available spectra for 4-(Trifluoromethylthio)benzoic
acid is limited, the expected key features based on its structure are as follows:

¹H NMR: The proton NMR spectrum is expected to show signals in the aromatic region

corresponding to the protons on the benzene ring. Due to the substitution pattern, a pair of

doublets would be anticipated. The carboxylic acid proton would appear as a broad singlet at

a downfield chemical shift.

¹³C NMR: The carbon NMR spectrum will show signals for the carbon atoms of the benzene

ring, the carboxylic acid carbon, and the trifluoromethyl carbon. The carbon attached to the

trifluoromethyl group will likely appear as a quartet due to coupling with the fluorine atoms.

IR Spectroscopy: The infrared spectrum will exhibit characteristic absorption bands for the O-

H stretch of the carboxylic acid (a broad band), the C=O stretch of the carbonyl group, and

C-F stretching vibrations from the trifluoromethyl group.

Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to

the molecular weight of the compound (222.18 g/mol ). Fragmentation patterns would likely

involve the loss of the carboxylic acid group and the trifluoromethylthio group.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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